2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride
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Overview
Description
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride is a synthetic organic compound that features an imidazolium ion, a biphenyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride typically involves the following steps:
Formation of the Imidazolium Ion: This can be achieved by alkylation of imidazole with an appropriate alkyl halide.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.
Formation of the Ethanol Moiety: The ethanol group can be introduced by reduction of an ester or aldehyde precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazolium ion can be reduced to form an imidazole derivative.
Substitution: The chloride ion can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and thiolate (RS-).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazole derivatives.
Substitution: Various substituted imidazolium salts.
Scientific Research Applications
Chemistry: As a catalyst or reagent in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylphenyl)ethanol: Lacks the imidazolium ion.
2-(1H-Imidazol-1-yl)ethanol: Lacks the biphenyl group.
1-(4-Phenylphenyl)imidazole: Lacks the ethanol moiety.
Uniqueness
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride is unique due to the combination of its imidazolium ion, biphenyl group, and ethanol moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
77234-85-6 |
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Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(12-19-11-10-18-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-11,13,17,20H,12H2;1H |
InChI Key |
LGEDHIHRELPZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C[NH+]3C=CN=C3)O.[Cl-] |
Origin of Product |
United States |
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